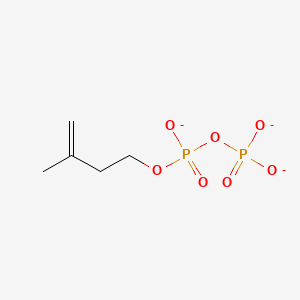

3-Methylbut-3-enyl pyrophosphate

Description

Significance as a Universal Isoprenoid Precursor in Biological Systems

Isopentenyl pyrophosphate and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal precursors from which all isoprenoids are synthesized. nih.govfigshare.com Organisms utilize these C5 units to construct an astonishing variety of molecules, with over 30,000 different isoprenoids identified to date. wikipedia.org These compounds are involved in crucial cellular processes, from maintaining membrane integrity to participating in signaling cascades and photosynthetic processes. nih.govwikipedia.org

The biosynthesis of IPP is segregated into two primary pathways, the distribution of which varies among different life forms. The MVA pathway is characteristic of eukaryotes (including animals and fungi), archaea, and the cytoplasm of higher plants. nih.govwikipedia.orgresearchgate.net In contrast, the MEP pathway is predominantly found in most bacteria, green algae, and the plastids of higher plants. nih.govwikipedia.orgresearchgate.net This compartmentalization in plants allows for the differential synthesis of various isoprenoids. wikipedia.org For instance, the cytosolic MVA pathway is typically responsible for producing sterols and sesquiterpenes, while the plastidial MEP pathway generates carotenoids, chlorophylls (B1240455), and monoterpenes. nih.gov

The diversity of isoprenoids derived from IPP is vast, encompassing a wide range of structures and functions essential for life.

Table 1: Examples of Isoprenoids Derived from IPP and Their Functions

| Isoprenoid Class | Examples | Function(s) | Organism(s) |

| Sterols | Cholesterol, Phytosterols | Membrane fluidity and integrity, precursor to steroid hormones | Animals, Plants |

| Steroid Hormones | Testosterone, Estrogen | Signaling molecules regulating development and physiology | Animals |

| Carotenoids | β-Carotene, Lycopene | Photosynthetic pigments, antioxidants | Plants, Algae, Bacteria |

| Quinones | Ubiquinone (Coenzyme Q10), Plastoquinone (B1678516) | Electron carriers in respiration and photosynthesis | Most organisms |

| Diterpenes | Taxol (Paclitaxel), Gibberellins | Anticancer agent, plant growth hormones | Yew trees, Plants |

| Triterpenes | Squalene, Artemisinin | Precursor to sterols, antimalarial drug | Animals, Artemisia annua |

| Monoterpenes | Menthol, Limonene | Flavor and fragrance compounds, plant defense | Mints, Citrus fruits |

| Sesquiterpenes | Farnesol, Bisabolene | Signaling molecules, antimicrobial agents | Various plants and insects |

| Polyterpenes | Natural Rubber | Elastic polymer | Rubber tree |

This table provides a selection of the diverse isoprenoids synthesized from the universal precursor, IPP.

Historical Elucidation of its Central Role in Isoprenoid Biosynthesis

The journey to understanding the central role of IPP in isoprenoid biosynthesis is a story of meticulous scientific investigation spanning several decades. The initial focus was on cholesterol biosynthesis, which eventually led to the complete mapping of the mevalonate (B85504) pathway.

In the 1950s, through a series of elegant experiments, Konrad Bloch and Feodor Lynen independently unraveled the sequence of reactions that convert acetyl-CoA into cholesterol. nih.govtandfonline.com Their groundbreaking work identified key intermediates, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and mevalonate. nih.govwikipedia.org They demonstrated that mevalonate is a direct precursor to the "isoprene unit," which was later identified as IPP. For their monumental contributions to understanding cholesterol and fatty acid metabolism, Bloch and Lynen were awarded the Nobel Prize in Physiology or Medicine in 1964. wikipedia.org The final steps of the MVA pathway, including the phosphorylation of mevalonate and its subsequent decarboxylation to yield IPP, were also elucidated during this period. tandfonline.comwikipedia.org

For a long time, the MVA pathway was believed to be the sole route for IPP synthesis in all living organisms. nih.gov However, in the late 20th century, evidence began to accumulate suggesting the existence of an alternative, mevalonate-independent pathway in certain bacteria and plant plastids. nih.gov In the 1990s, the research groups of Michel Rohmer, Duilio Arigoni, Hartmut Lichtenthaler, and Haruo Seto were instrumental in discovering and characterizing this new pathway. nih.gov Through isotopic labeling studies, they demonstrated that the carbon skeletons of some bacterial and plastidial isoprenoids were not derived from mevalonate. nih.gov This led to the discovery of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govnumberanalytics.com The elucidation of this novel pathway provided a more complete picture of the universal and fundamental nature of IPP in the biological world. nih.gov More recently, variations of the MVA pathway have also been discovered in some archaea and bacteria, highlighting the metabolic diversity in the synthesis of this crucial precursor. nih.govnih.gov

Table 2: Key Milestones in the Discovery of IPP Biosynthetic Pathways

| Year(s) | Key Discovery/Milestone | Principal Scientist(s) | Significance |

| 1950s | Elucidation of the mevalonate pathway for cholesterol biosynthesis. | Konrad Bloch, Feodor Lynen | Established the foundational pathway for IPP synthesis in eukaryotes and identified key intermediates. |

| 1964 | Nobel Prize in Physiology or Medicine awarded for discoveries in cholesterol and fatty acid metabolism. | Konrad Bloch, Feodor Lynen | Recognized the fundamental importance of the mevalonate pathway. |

| 1990s | Discovery of the mevalonate-independent (MEP) pathway. | Michel Rohmer, Duilio Arigoni, Hartmut Lichtenthaler, Haruo Seto | Revealed a second major pathway for IPP biosynthesis, prevalent in bacteria and plant plastids. |

| 2000s-2010s | Identification of alternative MVA pathway enzymes in archaea and some bacteria. | Various researchers | Demonstrated further metabolic diversity in the synthesis of the universal isoprenoid precursor, IPP. nih.govnih.gov |

This table outlines the major historical developments in understanding how 3-Methylbut-3-enyl pyrophosphate (IPP) is synthesized in nature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9O7P2-3 |

|---|---|

Molecular Weight |

243.07 g/mol |

IUPAC Name |

[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/p-3 |

InChI Key |

NUHSROFQTUXZQQ-UHFFFAOYSA-K |

SMILES |

CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

Canonical SMILES |

CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Biosynthetic Pathways Leading to 3 Methylbut 3 Enyl Pyrophosphate

The Mevalonate (B85504) (MVA) Pathway

The MVA pathway is a well-established metabolic sequence that converts the ubiquitous precursor acetyl-CoA into isopentenyl pyrophosphate. nih.govnih.gov This pathway is not only central to the production of isoprenoids but has also been a significant target for pharmaceutical intervention, notably by statin drugs which inhibit a key enzyme in this pathway to lower cholesterol levels. wikipedia.org

The genesis of IPP via the MVA pathway commences with the sequential condensation of three molecules of acetyl-CoA. tandfonline.com The initial reaction involves the joining of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase. nih.gov The subsequent step involves the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net This crucial step is facilitated by the enzyme HMG-CoA synthase. nih.govresearchgate.net

The conversion of HMG-CoA to IPP involves a series of enzymatic steps. The first committed and rate-limiting step of the MVA pathway is the reduction of HMG-CoA to mevalonate (MVA), a reaction catalyzed by HMG-CoA reductase (HMGR). nih.govbiorxiv.org Following its formation, mevalonate undergoes two successive phosphorylation reactions, both of which are ATP-dependent. taylorandfrancis.comnih.gov Mevalonate kinase (MVK) catalyzes the first phosphorylation, yielding mevalonate-5-phosphate. nih.govtaylorandfrancis.com Subsequently, phosphomevalonate kinase (PMK) facilitates the second phosphorylation, converting mevalonate-5-phosphate into mevalonate-5-diphosphate. nih.govtaylorandfrancis.com The final step in the formation of IPP is an ATP-coupled decarboxylation of mevalonate-5-diphosphate, a reaction carried out by the enzyme mevalonate-5-diphosphate decarboxylase (MVD or MDC). nih.govresearchgate.net

| Enzyme | Substrate(s) | Product |

| Acetoacetyl-CoA thiolase | 2x Acetyl-CoA | Acetoacetyl-CoA + CoA |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| HMG-CoA reductase (HMGR) | HMG-CoA + 2 NADPH | Mevalonate + 2 NADP+ + CoA |

| Mevalonate kinase (MVK) | Mevalonate + ATP | Mevalonate-5-phosphate + ADP |

| Phosphomevalonate kinase (PMK) | Mevalonate-5-phosphate + ATP | Mevalonate-5-diphosphate + ADP |

| Mevalonate-5-diphosphate decarboxylase (MVD/MDC) | Mevalonate-5-diphosphate + ATP | Isopentenyl pyrophosphate (IPP) + ADP + Pi + CO2 |

While the canonical MVA pathway is prevalent in most eukaryotes, variations have been identified, particularly in archaea. wikipedia.orgnih.gov In some archaea, such as Haloferax volcanii, an alternative route exists where mevalonate is first phosphorylated to mevalonate-5-phosphate, then decarboxylated to form isopentenyl phosphate (B84403) (IP), and finally phosphorylated by an isopentenyl phosphate kinase (IPK) to yield IPP. wikipedia.orgnih.gov Another variant, found in Thermoplasma acidophilum, involves the phosphorylation of mevalonate at the 3-hydroxyl group, followed by phosphorylation at the 5-hydroxyl position. The resulting mevalonate-3,5-bisphosphate is then decarboxylated to isopentenyl phosphate and subsequently phosphorylated to IPP. wikipedia.org The discovery of these alternative MVA pathways highlights the metabolic diversity and evolutionary adaptability of isoprenoid biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway (Non-Mevalonate Pathway)

The MEP pathway represents an alternative, mevalonate-independent route for the synthesis of IPP and DMAPP. guidetopharmacology.orgnih.gov Its discovery in the 1990s overturned the long-held belief that the MVA pathway was the sole source of isoprenoid precursors. nih.gov This pathway is essential for many pathogenic bacteria and parasites, making its enzymes attractive targets for the development of novel antimicrobial drugs. guidetopharmacology.orgnih.gov

The MEP pathway initiates with the condensation of two primary metabolites from carbohydrate metabolism: pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP). nih.govrsc.org This initial reaction is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and results in the formation of 1-deoxy-D-xylulose 5-phosphate (DXP). guidetopharmacology.orgresearchgate.net The DXS-catalyzed reaction is a thiamine (B1217682) diphosphate (B83284) (TPP)-dependent process. nih.gov Following its synthesis, DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC). nih.govresearchgate.net This step involves an intramolecular rearrangement and a reduction, utilizing NADPH as a cofactor. nih.gov

The conversion of MEP to IPP and DMAPP proceeds through a series of five subsequent enzymatic steps. First, MEP is coupled with cytidine (B196190) triphosphate (CTP) by CDP-ME synthetase (IspD) to produce 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME). nih.govresearchgate.net Next, the 2-hydroxyl group of CDP-ME is phosphorylated by CDP-ME kinase (IspE) in an ATP-dependent reaction, forming 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP). nih.gov The subsequent enzyme, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF), catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), with the release of cytidine monophosphate (CMP). nih.gov The sixth step involves the reductive ring-opening of MEcPP by (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG or HDS) to yield (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). nih.govwikipedia.org Finally, the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH or HDR) catalyzes the reduction of HMBPP to produce a mixture of IPP and DMAPP. nih.govnih.gov

| Enzyme | Substrate(s) | Product(s) |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate + D-Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) + CO2 |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC) | DXP + NADPH | 2-C-methyl-D-erythritol 4-phosphate (MEP) + NADP+ |

| CDP-ME synthetase (IspD) | MEP + CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) + PPi |

| CDP-ME kinase (IspE) | CDP-ME + ATP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) + ADP |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | CDP-MEP | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) + CMP |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG/HDS) | MEcPP + 2 Ferredoxin (reduced) | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) + 2 Ferredoxin (oxidized) + H2O |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH/HDR) | HMBPP + 2 Ferredoxin (reduced) | Isopentenyl pyrophosphate (IPP) + Dimethylallyl pyrophosphate (DMAPP) + 2 Ferredoxin (oxidized) + H2O |

Distribution of the MEP Pathway in Biological Domains

The methylerythritol phosphate (MEP) pathway is the primary route for IPP and DMAPP biosynthesis in most bacteria, cyanobacteria, and green algae. nih.gov It is also found in the plastids of higher plants, where it operates in parallel to the cytosolic MVA pathway. wikipedia.orgpnas.org The distribution of the MEP pathway is not uniform across all life, with eukaryotes and archaea generally utilizing the MVA pathway. oup.comnih.gov However, some exceptions exist, highlighting the role of lateral gene transfer in the evolution of these metabolic routes. pnas.org

The presence of the MEP pathway in plastid-bearing eukaryotes is a result of endosymbiotic events, with phylogenetic analyses suggesting that the genes for this pathway were acquired from both cyanobacteria and Chlamydiae. nih.gov This dual origin points to a complex evolutionary history of primary plastids. nih.gov

In the domain Bacteria, the MEP pathway is widespread, but not universal. pnas.orgnih.gov Some bacterial species, particularly within the Firmicutes, Actinobacteria, and Alpha-proteobacteria, lack the gene for DXP synthase (Dxs), the first enzyme of the MEP pathway, suggesting the existence of alternative, yet to be fully characterized, biosynthetic routes. nih.gov The scattered distribution of the MVA and MEP pathways among bacteria is thought to be a consequence of lateral gene transfer events occurring at various points in their evolution. pnas.org

Archaea are generally considered to utilize a modified version of the MVA pathway and lack the MEP pathway. oup.commdpi.com This clear demarcation between the domains suggests that the MEP pathway likely emerged in the last common bacterial ancestor. mdpi.com

The following table summarizes the general distribution of the MEP pathway across the three domains of life:

| Biological Domain | Presence of MEP Pathway | Primary Location/Organisms |

| Bacteria | Widespread, but not universal | Most eubacteria, cyanobacteria |

| Archaea | Generally absent | |

| Eukarya | Present in plastid-bearing organisms | Plastids of plants and green algae, apicomplexan protozoa |

Interconversion of 3-Methylbut-3-enyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

The isomerization of the relatively unreactive isopentenyl pyrophosphate (IPP) to its more reactive electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), is a critical step in isoprenoid biosynthesis. reactome.orgwikipedia.org This reversible reaction is catalyzed by the enzyme isopentenyl pyrophosphate isomerase (IDI). wikipedia.org The interconversion of these two C5 units is essential as they serve as the fundamental building blocks for all isoprenoids, which are a vast and diverse group of natural products with numerous biological functions. nih.govnih.gov

The condensation of DMAPP with one or more molecules of IPP is the basis for the formation of longer-chain isoprenoids. researchgate.net Therefore, the isomerization reaction catalyzed by IDI is a pivotal point that channels the C5 precursors into the downstream pathways for the synthesis of terpenes, steroids, carotenoids, and other essential molecules. wikipedia.org

Isopentenyl Pyrophosphate Isomerase (IDI) Function and Diversity (Type I and Type II)

Isopentenyl pyrophosphate isomerase (IDI) facilitates the 1,3-allylic rearrangement of IPP to DMAPP. uniprot.org This isomerization proceeds through a protonation/deprotonation mechanism, which is a rare catalytic event in biology. wikipedia.orgresearchgate.net

Two distinct types of IDI have been identified, differing in their structure, cofactor requirements, and proposed catalytic mechanisms: nih.gov

Type I IDI: This is the more commonly found type, present in eukaryotes and many bacteria. nih.govnih.gov It is a monomeric enzyme that requires a divalent metal cation, such as Mg²⁺ or Mn²⁺, for its activity. nih.govnih.gov The proposed mechanism for Type I IDI involves the protonation of the double bond in IPP, leading to a carbocation intermediate, followed by deprotonation to form DMAPP. nih.gov

Type II IDI: This type of isomerase was more recently discovered and is found in some bacteria, such as Streptomyces sp. strain CL190, and in archaea like Methanothermobacter thermautotrophicus. nih.gov Unlike Type I, Type II IDI requires a reduced flavin coenzyme in addition to a divalent metal cation for its function. nih.gov The distinct structural and cofactor requirements suggest a different chemical mechanism for the isomerization reaction compared to Type I IDI. nih.gov

The existence of these two distinct types of IDI underscores the evolutionary flexibility in solving a fundamental biochemical problem.

Regulation of IPP/DMAPP Isomerization and its Biological Impact

The regulation of the interconversion between IPP and DMAPP is crucial for maintaining the appropriate balance of these precursors for the synthesis of various isoprenoids. While the direct regulation of IDI activity is not as extensively studied as other key enzymes in isoprenoid biosynthesis, its role is undeniably critical.

In organisms that rely on the MVA pathway, where IPP is the primary product, IDI activity is essential to generate the DMAPP required to initiate isoprenoid chain elongation. nih.gov In plants, for instance, genetic studies have shown that IPP isomerase is critical for isoprenoid biosynthesis via the cytosolic MVA pathway. oup.com

In contrast, in organisms that utilize the MEP pathway, the final step can produce both IPP and DMAPP, albeit in a specific ratio. nih.gov Therefore, the role of IDI in these organisms may be more to fine-tune the IPP/DMAPP ratio to meet the specific demands of the cell for different classes of isoprenoids.

The biological impact of regulating the IPP/DMAPP pool is significant. The ratio of these two isomers can influence the types and quantities of isoprenoids produced. For example, a higher concentration of DMAPP relative to IPP might favor the initiation of new isoprenoid chains, while a higher IPP concentration would support the elongation of existing chains. This balance is vital for processes ranging from hormone synthesis in insects to the production of sterols and other essential molecules in eukaryotes. nih.govnih.gov

Enzymology and Mechanistic Aspects of Ipp Metabolism

Enzymes Catalyzing 3-Methylbut-3-enyl Pyrophosphate Formation

The synthesis of IPP occurs through two independent biosynthetic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. nih.gov The MVA pathway is operative in eukaryotes (including humans), archaea, and the cytoplasm of plants, while the MEP pathway is found in most bacteria, protozoa, and in the plastids of plant cells. nih.govnih.govdiva-portal.org

The MVA pathway converts three molecules of acetyl-CoA into one molecule of IPP through a series of six enzymatic steps. nih.govresearchgate.net This pathway is crucial for the production of cholesterol, steroid hormones, and other essential isoprenoids in animals. nih.govwikipedia.orgwikipedia.org

The key enzymes of the MVA pathway have been extensively studied, providing significant insights into their structure and function.

Acetoacetyl-CoA Thiolase (AACT): This enzyme catalyzes the initial condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov Structural studies of enzymes like the Zoogloea ramigera AACT reveal a critical catalytic triad (B1167595) of cysteine, histidine, and another cysteine residue essential for the condensation reaction. nih.gov

HMG-CoA Synthase (HMGS): HMGS catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov While sharing a similar active site architecture with AACT, it utilizes a different set of key amino acids for its specific reaction. nih.gov

HMG-CoA Reductase (HMGR): This enzyme performs the reduction of HMG-CoA to mevalonate, a critical rate-limiting step in the MVA pathway. wikipedia.org The regulation of HMGR is a key control point for cholesterol synthesis and is the target of statin drugs. wikipedia.org

Mevalonate Kinase (MVK): MVK, a member of the GHMP kinase superfamily, catalyzes the ATP-dependent phosphorylation of mevalonate to create mevalonate-5-phosphate. nih.gov Structural analyses, such as that of Tribolium castaneum MevK, show a two-domain structure with a deep cleft between them that binds ATP and mevalonate. nih.gov

Phosphomevalonate Kinase (PMK): Following the action of MVK, PMK catalyzes a second phosphorylation, converting mevalonate-5-phosphate to mevalonate-5-pyrophosphate, again using ATP. nih.govyoutube.com

Mevalonate-5-diphosphate Decarboxylase (MPD): The final step in the MVA pathway is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by MPD to yield IPP. nih.govyoutube.com

| Enzyme | Abbreviation | Function in MVA Pathway |

| Acetoacetyl-CoA Thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |

| HMG-CoA Synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.gov |

| HMG-CoA Reductase | HMGR | Reduces HMG-CoA to mevalonate. wikipedia.org |

| Mevalonate Kinase | MVK | Phosphorylates mevalonate to form mevalonate-5-phosphate. nih.gov |

| Phosphomevalonate Kinase | PMK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate. nih.gov |

| Mevalonate-5-diphosphate Decarboxylase | MPD | Decarboxylates mevalonate-5-pyrophosphate to produce IPP. nih.gov |

The MEP pathway, discovered more recently, synthesizes IPP and its isomer dimethylallyl pyrophosphate (DMAPP) from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govdiva-portal.org This pathway is essential for the survival of many pathogenic bacteria, making its enzymes attractive targets for the development of new antibiotics. frontiersin.orgrsc.org

The MEP pathway consists of seven enzymatic reactions:

1-Deoxy-D-xylulose 5-phosphate Synthase (DXS): This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the first, rate-limiting step: the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.netnih.gov

1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR/IspC): DXR catalyzes the conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a combined reduction and isomerization reaction. nih.govnih.gov

2-C-Methyl-D-erythritol 4-phosphate Cytidylyltransferase (MCT/IspD): This enzyme activates MEP by coupling it with cytidine (B196190) triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). nih.govresearchgate.net

4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol Kinase (CMK/IspE): IspE phosphorylates the hydroxyl group of CDP-ME in an ATP-dependent reaction to form 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP). nih.gov

2-C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase (MDS/IspF): IspF catalyzes the cyclization of CDP-MEP, which results in the formation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and the release of cytidine monophosphate (CMP). nih.govrsc.org

4-Hydroxy-3-methylbut-2-enyl Diphosphate Synthase (HDS/IspG): The IspG enzyme, an iron-sulfur cluster protein, catalyzes the reductive ring-opening of MEcPP to produce (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). nih.govchemeurope.com

4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase (HDR/IspH): The final enzyme in the pathway, IspH, is also an iron-sulfur [4Fe-4S] cluster-containing protein that reduces HMB-PP to generate both IPP and DMAPP. diva-portal.orgfrontiersin.org

| Enzyme | Abbreviation | Function in MEP Pathway |

| 1-Deoxy-D-xylulose 5-phosphate Synthase | DXS | Condenses pyruvate and glyceraldehyde 3-phosphate to form DXP. nih.gov |

| 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase | DXR (IspC) | Converts DXP to MEP. nih.gov |

| 2-C-Methyl-D-erythritol 4-phosphate Cytidylyltransferase | MCT (IspD) | Converts MEP to CDP-ME. researchgate.net |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol Kinase | CMK (IspE) | Converts CDP-ME to CDP-MEP. nih.gov |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase | MDS (IspF) | Converts CDP-MEP to MEcPP. rsc.org |

| 4-Hydroxy-3-methylbut-2-enyl Diphosphate Synthase | HDS (IspG) | Converts MEcPP to HMB-PP. chemeurope.com |

| 4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase | HDR (IspH) | Reduces HMB-PP to IPP and DMAPP. diva-portal.orgfrontiersin.org |

Enzymes Utilizing this compound as a Substrate

Once synthesized, IPP serves as the fundamental five-carbon building block for all isoprenoids. nih.gov It is utilized by a class of enzymes known as prenyltransferases to build isoprenoid chains of varying lengths.

Prenyltransferases catalyze the sequential head-to-tail condensation of IPP with an allylic pyrophosphate substrate, which acts as the primer for chain elongation. nih.gov The initial primer is DMAPP, the isomer of IPP. The condensation of one molecule of DMAPP with one molecule of IPP yields the C10 compound geranyl pyrophosphate (GPP). Subsequent additions of IPP units lead to the formation of farnesyl pyrophosphate (FPP, C15), geranylgeranyl pyrophosphate (GGPP, C20), and longer polyprenyl pyrophosphates. nih.govtandfonline.com

These enzymes are broadly classified into two major families based on the stereochemistry of the newly formed double bond:

cis-Prenyltransferases: These enzymes produce long-chain isoprenoids with cis (or Z) double bonds, which are precursors for molecules like dolichols, essential for protein glycosylation. nih.govnih.gov

trans-Prenyltransferases: These enzymes synthesize products with trans (or E) double bonds, which serve as precursors for a wide range of compounds including sterols, carotenoids, and ubiquinones. tandfonline.com

The length of the final isoprenoid chain is precisely controlled by the specific prenyltransferase. While for some enzymes, the size of the active site pocket dictates the product length, long-chain prenyltransferases have evolved mechanisms, such as a product exit channel, that uncouple the active site volume from the final product length. nih.govnih.gov

The catalytic mechanism of prenyltransferases has been a subject of intense study. The reaction proceeds through a series of steps that are generally conserved across the superfamily. A key feature of many prenyltransferases is the presence of highly conserved aspartate-rich motifs in their active sites, often referred to as FARM (First Aspartate-Rich Motif) and SARM (Second Aspartate-Rich Motif). researchgate.net

The generally accepted mechanism involves:

Binding and Ionization: The allylic pyrophosphate substrate binds to the enzyme, and with the help of divalent metal ions (typically Mg²⁺), the pyrophosphate group is ionized. This generates a highly reactive allylic carbocation.

Nucleophilic Attack: The double bond of the IPP molecule, which is positioned nearby in the active site, performs a nucleophilic attack on the allylic carbocation.

Proton Elimination: A proton is eliminated from the resulting tertiary carbocation, forming a new double bond and extending the isoprenoid chain by five carbons. The product is now the new allylic pyrophosphate substrate for the next condensation reaction.

In the case of the MEP pathway's final enzyme, IspH, the proposed catalytic mechanism for the conversion of HMB-PP to IPP and DMAPP is different. The "Birch Reduction Theory" is considered a likely mechanism, involving two single-electron transfers from the [4Fe-4S] cluster to the substrate, leading to the formation of an allyl radical intermediate before the final products are formed. frontiersin.org

Biophysical and Structural Studies of IPP-Related Enzymes

Advanced biophysical and structural techniques have been instrumental in elucidating the complex mechanisms of IPP-metabolizing enzymes.

X-ray Crystallography: This has been the cornerstone for understanding the three-dimensional architecture of these enzymes. For example, crystallographic studies of the human cis-prenyltransferase complex have revealed a novel outlet channel within the enzyme, suggesting that the elongating lipid-soluble isoprenoid chain is directly inserted into the endoplasmic reticulum membrane during its synthesis. nih.govnih.gov This finding explains how these enzymes can synthesize products much larger than their active site cavities. Similarly, crystal structures of MEP pathway enzymes like IspD from Bacillus subtilis have been determined, providing a basis for understanding their catalytic function. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique provides information about the dynamics and conformational changes of proteins in solution. HDX-MS analysis of the human cis-prenyltransferase showed that the hydrophobic core of the active site is surrounded by dynamic regions, which is consistent with the presence of separate entry and exit points for the substrate and product, respectively. nih.govnih.gov

Fluorescent Substrate Analogs: The use of fluorescently labeled substrates, such as MANT-O-GPP (a fluorescent analog of GPP), allows for real-time monitoring of enzyme activity and product elongation. Studies using such analogs have demonstrated a strong correlation between the elongation of the isoprenoid chain and its association with the membrane, supporting the model of direct product insertion into the lipid bilayer. nih.gov

Metal Ion Requirement Studies: Structural studies on enzymes like family II inorganic pyrophosphatases, which are related to some phosphoesterases in these pathways, have detailed the critical roles of metal ions. For instance, studies on Bacillus subtilis PPase showed that metal ions like Mn²⁺ or Co²⁺ are preferred because they can readily change their coordination geometry during the catalytic cycle, a flexibility that Mg²⁺ lacks. nih.gov

These sophisticated studies continue to provide a deeper understanding of the structure-function relationships governing the enzymes that synthesize and utilize this compound, paving the way for potential applications in medicine and biotechnology.

Active Site Architecture and Ligand Interactions

The active sites of Type I and Type II IPP isomerases are structurally different, reflecting their convergent evolution and distinct catalytic strategies.

Type I IPP Isomerase:

Found in eukaryotes and some bacteria, Type I IDI is a metalloenzyme that requires a divalent cation, such as Mg²⁺ or Mn²⁺, for its activity. wikipedia.orgnih.govresearchgate.net X-ray crystallography studies of Escherichia coli IPP isomerase reveal an active site deeply buried within the enzyme, featuring a distorted octahedral metal coordination site. wikipedia.orgresearchgate.net This site is composed of three histidine residues (H25, H32, H69) and two glutamate (B1630785) residues (E114, E116). researchgate.net

The catalytic machinery involves two critical residues, a cysteine (C67 in E. coli) and a glutamate (E116 in E. coli), positioned opposite each other near the metal-binding site. researchgate.netnih.gov The mechanism proceeds through the protonation of the C3-C4 double bond of IPP by a catalytic acid, generating a tertiary carbocation intermediate. nih.govnih.govacs.org Evidence suggests that the carboxyl group of E116, in conjunction with a tyrosine (Y104), acts as the proton donor. rsc.orgnih.govebi.ac.uk The subsequent deprotonation of the C2 proton is carried out by the thiolate of the cysteine residue to form DMAPP. rsc.orgnih.gov The highly reactive carbocation intermediate is thought to be stabilized by interactions with the indole (B1671886) ring of a tryptophan residue (W161 in E. coli). researchgate.netebi.ac.uk

The pyrophosphate moiety of the substrate interacts with several positively charged or polar residues, including K21, R51, and K55, which help to bind and orient the substrate correctly within the active site. researchgate.net A second metal ion (Mg²⁺) has been observed coordinating to the pyrophosphate group of an inhibitor, suggesting its role in promoting substrate binding. rsc.orgnih.gov

Type II IPP Isomerase:

In contrast to Type I, the Type II enzyme (found in many archaea, some bacteria, and plants) is metal-independent but requires a reduced flavin mononucleotide (FMN) coenzyme. rsc.orgresearchgate.net The reaction mechanism for IDI-2 is still under investigation, but it is proposed that the FMN cofactor acts as an acid-base catalyst. rsc.org

In the active site of Type II IDI, the IPP substrate interacts with the isoalloxazine ring of the reduced FMN (FMNH₂) through π interactions. rsc.org The pyrophosphate group is anchored by electrostatic and hydrophobic interactions with the side chains of several key residues, including Arginine, Lysine, Serine, Histidine, and Glutamine. rsc.org Quantum-mechanical/molecular-mechanical (QM/MM) studies suggest a concerted mechanism involving proton transfer from the N5 atom of the flavin to the C4 of IPP, coupled with the formation of a covalent FMN-IPP adduct at C4A of the flavin and C3 of IPP. rsc.org This is followed by a second concerted step involving hydrogen transfer and the cleavage of the C4A(FMNH₂)–C3(IPP) bond to release the DMAPP product. rsc.org

Table 1: Key Residues and Cofactors in IPP Isomerase Active Sites

| Enzyme Type | Organism Example | Residue/Cofactor | Role in Catalysis | Citation |

| Type I | E. coli | Cys67 | General base: abstracts proton from C2 of IPP. | researchgate.netnih.gov |

| E. coli | Glu116 | General acid: protonates the C3-C4 double bond of IPP; part of metal binding site. | researchgate.netnih.govebi.ac.uk | |

| E. coli | Tyr104 | May act as a proton relay with Glu116. | ebi.ac.uk | |

| E. coli | Trp161 | Stabilizes the tertiary carbocation intermediate via quadrupole-charge interaction. | researchgate.netebi.ac.uk | |

| E. coli | His25, His32, His69, Glu114 | Coordinate with the divalent metal ion (Mn²⁺/Mg²⁺). | researchgate.netebi.ac.uk | |

| E. coli | Mg²⁺/Mn²⁺ | Essential for folding into the active conformation and promotes substrate binding. | rsc.orgresearchgate.net | |

| Type II | General | Reduced FMN | Acts as the acid-base catalyst; forms a covalent intermediate with the substrate. | rsc.org |

| General | Arg, Lys, Ser, His, Gln | Bind the pyrophosphate moiety of IPP through electrostatic and hydrophobic interactions. | rsc.org |

Conformational Dynamics in Catalysis

Enzyme catalysis is an inherently dynamic process, and IPP isomerases are no exception. Substrate binding and the subsequent chemical transformations are accompanied by significant conformational changes within the enzyme structure.

In human Type I IPP isomerase, a flexible N-terminal alpha-helix has been identified that is absent in the E. coli enzyme. researchgate.net This helix acts as a lid, covering the active site pocket and blocking the entrance. researchgate.net It is hypothesized that substrate binding induces a conformational change, possibly involving this helix, to enclose the substrate in a protected environment for catalysis, a common feature in enzymes that stabilize highly reactive intermediates. researchgate.netresearchgate.net The observation of different active site conformations in two crystal structures of the human enzyme further supports the idea that the enzyme is flexible and that substrate binding triggers structural rearrangements. researchgate.net

For Type II IDI, computational studies have shown that for catalysis to occur, the C2-C3 bond of the bound IPP must rotate approximately 180° from its initial binding conformation observed in crystal structures. rsc.org This rotation properly positions the atoms for the subsequent proton transfer from the FMN cofactor, highlighting how conformational adjustments of the substrate itself are critical within the active site. rsc.org This ligand-driven conformational change is a key step in creating the reactive complex necessary for the isomerization reaction. acs.org The enzyme structure provides a scaffold that not only binds the substrate but also facilitates the necessary dynamic motions required to achieve the transition state. researchgate.net

Biological Roles of 3 Methylbut 3 Enyl Pyrophosphate in Diverse Metabolic Networks

IPP as a Fundamental Building Block for Primary Isoprenoids

Primary isoprenoids are vital for the fundamental processes of cell structure and function. IPP is the universal precursor for the synthesis of these essential molecules, which include sterols, steroid hormones, carotenoids, chlorophylls (B1240455), quinones, and dolichols. The biosynthesis of these compounds involves the sequential condensation of IPP units to form larger prenyl pyrophosphates, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). hebmu.edu.cn

Precursor to Sterols and Steroid Hormones

In animals and fungi, the biosynthesis of sterols, such as cholesterol, begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), which itself is derived from the sequential addition of IPP units. creative-proteomics.comwikipedia.org Specifically, three molecules of IPP condense to form FPP. wikipedia.org Two FPP molecules then join to form squalene, a C30 hydrocarbon, which undergoes a series of cyclization and modification reactions to yield lanosterol, the precursor to cholesterol and other sterols. wikipedia.org Cholesterol is an indispensable component of animal cell membranes, modulating their fluidity and integrity. wikipedia.org

Furthermore, cholesterol serves as the parent compound for the synthesis of all steroid hormones. wikipedia.orgnih.gov In steroidogenic tissues, cholesterol is converted to pregnenolone (B344588), the common precursor for all other steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex hormones (e.g., progesterone, estrogens, and testosterone). nih.govresearchgate.net These hormones regulate a vast array of physiological processes, including metabolism, inflammation, immune function, and sexual development. The initial and rate-limiting step in steroidogenesis is the transport of cholesterol to the inner mitochondrial membrane, where its conversion to pregnenolone occurs. nih.gov

| Precursor | Intermediate | Final Product Class | Key Function |

| Isopentenyl Pyrophosphate (IPP) | Farnesyl Pyrophosphate (FPP) | Sterols (e.g., Cholesterol) | Membrane structure and fluidity |

| Cholesterol | Pregnenolone | Steroid Hormones (e.g., Cortisol, Testosterone) | Physiological regulation |

Role in Carotenoid and Chlorophyll (B73375) Biosynthesis

In plants and other photosynthetic organisms, IPP is the foundational molecule for the synthesis of carotenoids and the phytol (B49457) tail of chlorophylls, both of which are essential for photosynthesis. nih.govmdpi.com The biosynthesis of these compounds primarily occurs in the plastids and utilizes IPP generated from the MEP pathway. mdpi.comresearchgate.net

Carotenoid synthesis begins with the formation of geranylgeranyl pyrophosphate (GGPP), a C20 molecule formed from the condensation of one DMAPP molecule with three IPP molecules. nih.govmdpi.com Two molecules of GGPP are then condensed head-to-head to form phytoene (B131915), the first colorless C40 carotenoid. mdpi.comnih.gov A series of desaturation and isomerization reactions convert phytoene into various colored carotenoids, such as lycopene, β-carotene, and xanthophylls. mdpi.com These pigments play crucial roles in light harvesting, photoprotection, and as precursors to the plant hormone abscisic acid. nih.gov

The chlorophyll molecule consists of a porphyrin ring and a long hydrocarbon tail, known as the phytol tail. This phytol tail is also derived from GGPP. nih.govnih.gov The attachment of the phytol tail, synthesized from IPP-derived GGPP, to the chlorophyllide molecule is a final and crucial step in chlorophyll biosynthesis, anchoring the pigment within the photosynthetic membranes. nih.gov

| Precursor | Intermediate | Final Product | Key Function in Photosynthesis |

| Isopentenyl Pyrophosphate (IPP) | Geranylgeranyl Pyrophosphate (GGPP) | Carotenoids | Light harvesting, photoprotection |

| Isopentenyl Pyrophosphate (IPP) | Geranylgeranyl Pyrophosphate (GGPP) | Phytol tail of Chlorophylls | Anchoring chlorophyll in membranes |

Contribution to Quinone and Dolichol Synthesis

IPP is also a vital precursor for the biosynthesis of quinones and dolichols, molecules with critical roles in cellular respiration and protein glycosylation, respectively. creative-proteomics.com

Quinones, such as ubiquinone (coenzyme Q) in mitochondria and plastoquinone (B1678516) in chloroplasts, are lipid-soluble molecules that function as electron carriers in the electron transport chains of cellular respiration and photosynthesis. creative-proteomics.comnih.gov The isoprenoid side chains of these quinones are synthesized from IPP units. The length of this side chain varies depending on the organism and the specific quinone.

Dolichols are long-chain polyisoprenoid alcohols that play an essential role in the synthesis of glycoproteins. They act as lipid carriers for oligosaccharide chains in the endoplasmic reticulum, which are then transferred to nascent polypeptide chains. The synthesis of the polyisoprenoid chain of dolichols also begins with the sequential addition of IPP units.

IPP in Secondary Metabolite Biosynthesis

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play important ecological roles. IPP is the precursor to the largest and most diverse class of secondary metabolites, the terpenoids. hebmu.edu.cniomcworld.com

Precursor to Terpenoids (Mono-, Sesqui-, Di-, Triterpenes)

Terpenoids are classified based on the number of five-carbon isoprene (B109036) units they contain. hebmu.edu.cnresearchgate.net The biosynthesis of all terpenoids starts with the formation of prenyl diphosphate (B83284) precursors from IPP and DMAPP. mdpi.com

Monoterpenes (C10): Derived from geranyl pyrophosphate (GPP), which is formed from one molecule of IPP and one molecule of DMAPP. mdpi.comnih.gov Monoterpenes are often volatile compounds responsible for the characteristic aromas of many plants and are involved in plant defense and attracting pollinators. hebmu.edu.cn

Sesquiterpenes (C15): Synthesized from farnesyl pyrophosphate (FPP), which is formed from one molecule of GPP and one molecule of IPP. mdpi.commdpi.com Like monoterpenes, many sesquiterpenes are volatile and play roles in plant defense and communication. frontiersin.org

Diterpenes (C20): Derived from geranylgeranyl pyrophosphate (GGPP), which is formed from one molecule of FPP and one molecule of IPP. mdpi.comnih.gov Diterpenes include important compounds such as the gibberellin plant hormones and the anticancer drug Taxol. nih.gov

Triterpenes (C30): Formed by the head-to-head condensation of two molecules of FPP to produce squalene, which is then cyclized to form various triterpenoid (B12794562) skeletons. hebmu.edu.cnnih.gov Sterols are a prominent class of triterpenoids.

The immense structural diversity of terpenoids arises from the action of a large family of enzymes called terpene synthases (TPSs), which catalyze the cyclization and rearrangement of the prenyl diphosphate precursors into a vast array of hydrocarbon skeletons.

| Terpenoid Class | Carbon Atoms | Precursor | Examples |

| Monoterpenes | C10 | Geranyl Pyrophosphate (GPP) | Limonene, Menthol |

| Sesquiterpenes | C15 | Farnesyl Pyrophosphate (FPP) | Caryophyllene, Farnesol |

| Diterpenes | C20 | Geranylgeranyl Pyrophosphate (GGPP) | Gibberellins, Taxol |

| Triterpenes | C30 | Squalene (from 2x FPP) | Sterols, Saponins |

Contribution to Other Specialized Isoprenoid Compounds

Beyond the major classes of terpenoids, IPP also serves as a building block for a wide range of other specialized isoprenoid compounds. These compounds often have unique structures and biological activities. For instance, some organisms can modify the basic isoprene unit itself, leading to the formation of irregular terpenoids. Furthermore, the prenyl side chains derived from IPP can be attached to other types of molecules, such as aromatic compounds, to form meroterpenoids, which exhibit a broad spectrum of biological activities. The modularity of terpene biosynthesis, starting from the simple C5 unit of IPP, allows for the generation of an incredible diversity of chemical structures with a wide array of functions. researchgate.net

Metabolic Flux Distribution and Compartmentalization of IPP

The allocation of 3-methylbut-3-enyl pyrophosphate (isopentenyl pyrophosphate or IPP) to the vast array of isoprenoid compounds is a highly regulated process, essential for normal cellular function. This regulation occurs through the compartmentalization of biosynthetic pathways and the fine-tuning of metabolic flux at critical enzymatic steps.

Inter-pathway Crosstalk and Subcellular Exchange

In many organisms, particularly plants, IPP is synthesized by two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and peroxisomes, and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govwikipedia.org While the MVA pathway is the primary source of precursors for sesquiterpenes and triterpenes (like sterols), the MEP pathway supplies the building blocks for monoterpenes, diterpenes (such as gibberellins), and tetraterpenes (like carotenoids). oup.com

Despite their physical separation, a significant degree of "crosstalk" or exchange of intermediates occurs between these two pathways. nih.gov This metabolic interaction allows for a coordinated and flexible supply of IPP for the synthesis of various isoprenoids throughout the cell. Evidence suggests that IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), can be transported across the plastid envelope, linking the cytosolic and plastidial isoprenoid networks. nih.gov For instance, under certain conditions, IPP from the cytosol can be imported into plastids to supplement the production of plastid-derived isoprenoids. Conversely, plastid-synthesized IPP can be exported to the cytosol to contribute to the synthesis of sterols and other MVA-derived compounds. The exact mechanisms and transporters involved in this subcellular exchange are still being elucidated but are crucial for the metabolic plasticity of the cell. nih.gov The existence of isopentenyl diphosphate isomerase (IPPI) isoforms in the endoplasmic reticulum, peroxisomes, mitochondria, and plastids further underscores the complexity of subcellular IPP/DMAPP interconversion and trafficking.

| Pathway | Primary Cellular Location | Key Isoprenoid Products | Direction of Crosstalk |

|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol, Peroxisomes | Sesquiterpenes, Sterols, Dolichols | IPP/DMAPP export to plastids |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids, Chlorophylls | IPP/DMAPP export to cytosol |

Flux Control in Integrated Isoprenoid Biosynthesis

The distribution of IPP into the multitude of isoprenoid end-products is meticulously controlled to meet the cell's physiological demands. This flux control is exerted at key enzymatic branch points, primarily through the action of prenyltransferases which have varying substrate specificities and kinetic properties.

Farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS) are critical enzymes that direct the flow of IPP towards different classes of isoprenoids. nih.govfrontierspartnerships.org FPPS catalyzes the condensation of two molecules of IPP with DMAPP to form the C15 compound farnesyl pyrophosphate (FPP), the precursor for sesquiterpenes, sterols, and dolichols. mdpi.com GGPPS, on the other hand, adds another IPP molecule to FPP to produce the C20 compound geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes, carotenoids, and chlorophylls. nih.govnih.gov

The substrate specificity of these enzymes plays a crucial role in determining the metabolic fate of IPP. For example, some GGPPS enzymes can utilize FPP as a substrate to produce GGPP, while others can directly use DMAPP and three molecules of IPP. nih.govfrontiersin.org The relative activities and substrate affinities of FPPS and GGPPS, which can be influenced by developmental and environmental cues, therefore represent a key regulatory node in partitioning the IPP pool.

Furthermore, the subcellular localization and interaction of these enzymes with other proteins can create metabolic channels that funnel intermediates towards specific end-products. For instance, a recruiting protein for GGPPS in rice has been shown to direct the metabolic flux specifically towards chlorophyll biosynthesis by localizing the enzyme to the thylakoid membranes where chlorophyll synthesis occurs. pnas.orgresearchgate.net This intricate regulation at the enzymatic level ensures that the biosynthesis of diverse isoprenoids is tightly coordinated with the metabolic state of the cell.

| Enzyme | Abbreviation | Product | Carbon Length | Downstream Isoprenoids |

|---|---|---|---|---|

| Farnesyl Pyrophosphate Synthase | FPPS | Farnesyl Pyrophosphate | C15 | Sesquiterpenes, Sterols, Dolichols |

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Geranylgeranyl Pyrophosphate | C20 | Diterpenes, Carotenoids, Chlorophylls |

Regulatory Mechanisms Governing 3 Methylbut 3 Enyl Pyrophosphate Metabolism

Transcriptional and Translational Control of Biosynthetic Gene Expression

The expression of genes encoding the enzymes of the two primary IPP biosynthetic pathways, the mevalonate (B85504) (MVA) and the methylerythritol 4-phosphate (MEP) pathways, is a critical point of regulation. nih.gov In plants, these pathways are spatially separated, with the MVA pathway operating in the cytosol and the MEP pathway in the plastids. oup.compeerj.com This separation allows for differential regulation and the specialized production of different classes of isoprenoids. oup.com

Transcriptional Regulation:

In rice, a basic leucine (B10760876) zipper transcription factor, OsTGAP1, has been identified as a key regulator for the coordinated expression of clustered genes involved in the biosynthesis of diterpenoid phytoalexins, which are derived from IPP. nih.gov The expression of OsTGAP1 itself is induced by fungal elicitors, directly linking the perception of a pathogen threat to the transcriptional activation of defense compound biosynthesis. nih.gov

Studies in various plants, including Pinus massoniana, have shown that genes encoding enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key enzyme in the MEP pathway, exist as small gene families. oup.comnih.gov The different members of these families often exhibit distinct expression patterns, suggesting they have unique functions and are regulated by different developmental or environmental signals. oup.com For example, in P. massoniana, most MEP pathway genes show higher expression in needles, while specific DXS and HDR isoforms are highly expressed in roots. nih.gov

Translational Control:

While transcriptional control is a major regulatory point, evidence also suggests that the levels of key biosynthetic enzymes are also controlled at the translational and post-transcriptional levels. For example, the accumulation of DXS and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) proteins in the MEP pathway is subject to novel post-transcriptional regulatory mechanisms. oup.com This adds another layer of control, allowing for more rapid adjustments in enzyme levels in response to changing cellular demands for IPP.

| Regulatory Factor | Affected Gene/Pathway | Organism/System | Effect |

| Light, Circadian Rhythm | MVA and MEP pathway genes | Arabidopsis thaliana | Co-regulation of gene expression researchgate.net |

| Fungal Elicitor | Diterpenoid phytoalexin biosynthesis genes | Rice | Induction of gene expression via OsTGAP1 nih.gov |

| Tissue Type | DXS, HDR genes | Pinus massoniana | Differential expression in needles vs. roots nih.gov |

Post-Translational Modifications and Enzyme Activity Modulation

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, and they play a crucial role in regulating the activity, stability, and localization of enzymes involved in IPP biosynthesis. researchgate.netwikipedia.org These modifications allow for rapid and reversible control of metabolic flux in response to cellular signals. wikipedia.org

One of the most extensively studied examples of PTM in isoprenoid biosynthesis is the regulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme of the MVA pathway. nih.govnih.gov In mammals, HMGR is an integral membrane protein of the endoplasmic reticulum and is subject to strict feedback control. nih.govnih.gov High levels of sterols, downstream products of the MVA pathway, trigger the ubiquitination and subsequent degradation of HMGR through a process known as ER-associated degradation (ERAD). nih.govnih.gov This sterol-induced degradation is further augmented by geranylgeranyl pyrophosphate (GGpp), another non-sterol isoprenoid. nih.govnih.gov

Phosphorylation is another key PTM that modulates enzyme activity in IPP pathways. nih.gov For instance, the activity of the Francisella tularensis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (MEP synthase) is regulated by phosphorylation. nih.gov In plants, while HMGR is also regulated, the mechanisms can differ from those in mammals. For example, the activity of HMGR in peas can be downregulated by the plant hormone abscisic acid and upregulated by zeatin and gibberellin. frontiersin.org

The table below summarizes key post-translational modifications affecting enzymes in IPP biosynthetic pathways.

| Modification | Enzyme | Organism/System | Effect on Activity |

| Ubiquitination & ERAD | HMG-CoA Reductase (HMGR) | Mammals | Degradation, reduced activity nih.govnih.gov |

| Phosphorylation | 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (MEP synthase) | Francisella tularensis | Regulation of activity nih.gov |

| Hormonal Regulation | HMG-CoA Reductase (HMGR) | Pea | Downregulation by ABA, upregulation by zeatin and gibberellin frontiersin.org |

Allosteric Regulation and Feedback Inhibition in IPP Pathways

Allosteric regulation and feedback inhibition are rapid and efficient mechanisms for controlling metabolic pathways by allowing the end products to regulate the activity of key enzymes at the beginning of the pathway. youtube.com This ensures that the cell does not overproduce metabolites when they are already abundant.

In the MEP pathway, both IPP and its isomer dimethylallyl diphosphate (B83284) (DMAPP) act as feedback inhibitors of DXS, the first enzyme of the pathway. nih.govnih.gov This inhibition is competitive with respect to the binding of the cofactor thiamine (B1217682) pyrophosphate. nih.gov The physiological concentrations of IPP and DMAPP in plant chloroplasts are within the range of the inhibition constants (Ki) for DXS, indicating that this feedback regulation is a significant control mechanism in vivo. nih.gov The binding of IPP/DMAPP to DXS is thought to promote the dissociation of the active enzyme dimer into inactive monomers, providing a molecular basis for the allosteric inhibition. nih.gov

In the MVA pathway, HMG-CoA reductase is a primary site of feedback regulation. nih.gov In addition to the transcriptional and post-translational controls mentioned earlier, its activity can be allosterically inhibited by downstream products. In yeast, mevalonate kinase (MVK) is inhibited by geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP), which are downstream isoprenoid precursors. nih.gov Interestingly, the MVK from the archaeon Methanosarcina mazei is not inhibited by these downstream products, suggesting diversity in regulatory mechanisms across different domains of life. nih.gov Human farnesyl pyrophosphate synthase (FPPS) is also allosterically inhibited by its own product, FPP, which locks the enzyme in an inactive conformation. nih.gov

| Inhibitor | Enzyme | Pathway | Mechanism |

| IPP and DMAPP | 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) | MEP | Feedback inhibition, competitive with thiamine pyrophosphate nih.gov |

| Geranyl Pyrophosphate (GPP), Farnesyl Pyrophosphate (FPP) | Mevalonate Kinase (MVK) | MVA (Yeast) | Feedback inhibition nih.gov |

| Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate Synthase (FPPS) | MVA (Human) | Allosteric inhibition nih.gov |

Environmental and Developmental Influences on IPP Biosynthesis

The production of IPP and its derived isoprenoids is not static but is dynamically regulated by a variety of environmental and developmental cues. nih.gov These factors can influence the transcriptional and post-translational regulatory mechanisms discussed above, thereby tailoring the output of the IPP pathways to specific conditions.

Environmental Factors:

Light: Light is a crucial factor, particularly for the plastid-localized MEP pathway. researchgate.net The promoters of many MEP pathway genes contain light-responsive cis-regulatory elements, linking IPP production to photosynthetic activity. researchgate.netnih.gov

Temperature: Temperature affects the biosynthesis of various isoprenoids. researchgate.net For example, in lettuce, high temperatures promote the accumulation of gibberellins, which are derived from IPP. nih.gov

Stress: Both biotic and abiotic stresses can induce the production of specific isoprenoids that function in plant defense or stress tolerance. nih.govnih.gov For instance, drought stress can lead to the accumulation of abscisic acid (ABA), a sesquiterpenoid hormone, in wheat guard cells. nih.gov In rice, fungal elicitors trigger the synthesis of diterpenoid phytoalexins. nih.gov High CO2 levels have been shown to suppress isoprene (B109036) emission by affecting the activity of HMBDP reductase (HDR) in the MEP pathway. nih.gov

Developmental Factors:

The biosynthesis of IPP is also under strict developmental control. The expression of different isoforms of key enzymes, such as DXS, in different tissues and at different developmental stages highlights this regulation. oup.comnih.gov This allows for the production of specific isoprenoids required for processes like growth, reproduction, and senescence. For example, the production of floral scents, which are often terpenoid-based, is a developmentally regulated process involving the coordinated expression of biosynthetic genes. researchgate.net

The table below provides examples of how environmental and developmental factors influence IPP biosynthesis.

| Factor | Effect | Affected Isoprenoid/Pathway | Organism/System |

| Light | Upregulation of gene expression | MEP pathway | Plants researchgate.net |

| High Temperature | Increased accumulation | Gibberellins | Lettuce nih.gov |

| Drought Stress | Increased accumulation | Abscisic Acid (ABA) | Wheat nih.gov |

| Fungal Elicitor | Induction of biosynthesis | Diterpenoid Phytoalexins | Rice nih.gov |

| High CO2 | Suppression of emission | Isoprene (via MEP pathway) | Plants nih.gov |

| Tissue Development | Differential gene expression | DXS and HDR isoforms | Pinus massoniana nih.gov |

Advanced Methodologies for the Study of 3 Methylbut 3 Enyl Pyrophosphate

Isotopic Labeling and Tracing Techniques

Isotopic labeling stands as a cornerstone for tracking the metabolic journey of IPP. By introducing isotopically marked precursors into a biological system, scientists can follow the atoms as they are incorporated into IPP and its subsequent products, providing a clear picture of the metabolic routes.

The use of non-radioactive stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) is a powerful strategy for delineating metabolic pathways. For instance, by providing organisms with ¹³C-labeled glucose, researchers can trace the flow of carbon atoms into the IPP backbone. The resulting distribution of ¹³C within the IPP molecule, analyzed by techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, reveals the specific biosynthetic pathway utilized, be it the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. This approach has been instrumental in distinguishing the contributions of these two distinct routes to IPP synthesis in various organisms.

Deuterium labeling, often used in tandem with ¹³C, offers further mechanistic insights. Administering deuterated water (²H₂O) can help to unravel the stereochemical details of the enzymatic reactions that form and consume IPP.

Radioisotopic tracing employs radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) to measure the rate, or flux, of metabolites through a pathway. This highly sensitive method allows for the quantification of carbon flow towards IPP from various precursors. By supplying [¹⁴C]-labeled substrates, scientists can precisely measure the rate of IPP synthesis and its conversion into a multitude of isoprenoid products. This has been crucial in identifying rate-limiting steps and understanding how metabolic flux through the isoprenoid pathway is regulated in response to genetic or environmental changes.

Enzymatic Assays for Kinetic and Mechanistic Studies

To comprehend the function of enzymes that synthesize and modify IPP, detailed enzymatic assays are indispensable. These experiments allow for the determination of critical kinetic parameters like the Michaelis constant (Km), which indicates substrate affinity, and the catalytic rate constant (kcat), which reflects the enzyme's maximum turnover rate.

A variety of assay formats are employed. Spectrophotometric methods often link the enzymatic reaction of interest to a secondary reaction that produces a measurable color or change in light absorbance. Radiometric assays, utilizing substrates like [¹⁴C]IPP, provide a direct and highly sensitive measure of enzyme activity by tracking the formation of a radioactive product over time. These kinetic data are fundamental to understanding how enzymes function and how their activity is controlled.

Quantitative Metabolomic Profiling of IPP and Related Intermediates

Metabolomics focuses on the comprehensive analysis of all small molecules, or metabolites, within a biological sample. Quantitative profiling of IPP and its related pathway intermediates offers a snapshot of the metabolic status of isoprenoid biosynthesis.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a premier technology for the sensitive and specific quantification of IPP and other phosphorylated intermediates. Given the charged and polar nature of these molecules, specialized chromatographic methods are necessary to achieve effective separation from the complex biological matrix. The separated compounds are then detected and quantified by a mass spectrometer, with tandem mass spectrometry (MS/MS) often being used to enhance accuracy and sensitivity.

Interactive Data Table: Key LC-MS Parameters for IPP Analysis

| Parameter | Description | Typical Value/Method |

| Chromatography Mode | The type of liquid chromatography used for separation. | Ion-Pairing Reversed-Phase or HILIC |

| Mobile Phase | The solvent system used to elute the compounds. | Acetonitrile/Water gradient with an ion-pairing agent (e.g., tributylamine) |

| Mass Spectrometry Mode | The method of ionization and detection. | Electrospray Ionization (ESI) in Negative Mode |

| Detection Method | The specific mass spectrometry scanning technique. | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical tool for metabolite analysis, valued for its non-destructive nature and its ability to provide detailed structural information. While typically less sensitive than LC-MS, NMR is highly quantitative and reproducible.

For the study of IPP, ³¹P NMR is particularly powerful, as the phosphorus atom provides a distinct signal that allows for clear identification and quantification. Furthermore, ¹H and ¹³C NMR are essential for determining the isotopic labeling patterns in stable isotope tracing experiments, which is critical for pathway elucidation.

Genetic and Molecular Approaches in Pathway Manipulation

Genetic and molecular biology techniques have become indispensable for studying and engineering the biosynthetic pathways that produce 3-methylbut-3-enyl pyrophosphate, an isomer of isopentenyl pyrophosphate (IPP). These approaches allow for the targeted modification of metabolic networks to enhance the production of IPP and its derivatives, as well as to elucidate the functions of key enzymes and regulatory mechanisms. By manipulating the expression of genes within the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, researchers can redirect metabolic flux, overcome rate-limiting steps, and create microbial or plant systems optimized for the production of valuable isoprenoids. lbl.govresearchgate.netnih.gov These strategies are fundamental to both understanding the intricate regulation of isoprenoid biosynthesis and developing cell factories for industrial applications. dntb.gov.ua

Gene Overexpression: The overexpression of entire or partial biosynthetic pathways is a common strategy to increase the production of isoprenoids. In Escherichia coli, a popular host for metabolic engineering, the heterologous expression of the MVA pathway from Saccharomyces cerevisiae has been extensively used to boost the supply of IPP. lbl.gov Engineering efforts have focused on overexpressing key enzymes such as 3-hydroxy-3-methyl-glutaryl-CoA synthase (HMGS) and 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR) to increase the carbon flow towards IPP. researchgate.net Similarly, in the MEP pathway, overexpression of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) has been shown to be effective in increasing the production of isoprenoids in various organisms. nih.gov

Gene Knockout: Gene knockout strategies aim to eliminate or reduce the activity of enzymes that divert precursors away from the desired biosynthetic pathway or that are involved in feedback regulation. For instance, in E. coli, deleting genes responsible for the formation of byproducts can redirect carbon flux towards the engineered pathway. A notable example involves the disruption of the native E. coli isopentenyl diphosphate (B83284) isomerase (Idi), which can sometimes divert IPP from an engineered MVA pathway toward native isoprenoid synthesis. lbl.gov In other cases, knocking out genes in competing metabolic pathways that consume key precursors like acetyl-CoA or glyceraldehyde-3-phosphate can significantly improve the yield of the target isoprenoid. researchgate.net In some studies, mutants deficient in specific pathway genes, such as lytB (also known as ispH), have been instrumental in causing the accumulation of intermediates like (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which has been crucial for identifying and characterizing pathway metabolites. nih.gov

The table below summarizes selected research findings on the application of these strategies.

| Organism | Pathway | Target Gene(s) | Genetic Strategy | Outcome |

| Escherichia coli | Mevalonate (MVA) | Full MVA pathway from S. cerevisiae | Overexpression | Increased production of isopentenol (B1216264), derived from IPP. lbl.gov |

| Escherichia coli | Central Metabolism | ackA-pta, poxB, ldhA, dld | Knockout | Increased availability of acetyl-CoA for the MVA pathway. researchgate.net |

| Escherichia coli | MEP | gcpE and lytB (ispG/ispH) | Knockout | lytB-deficient mutants led to significant accumulation of HMBPP, aiding its identification. nih.gov |

| Arabidopsis thaliana | MVA | IDI1 (Isopentenyl Diphosphate Isomerase) | Knockout (T-DNA insertion) | Disruption of the cytosolic IPI gene resulted in severe developmental defects, demonstrating its essential role in the MVA pathway. oup.com |

| Rice (Oryza sativa) | MEP | Phytoalexin biosynthetic gene cluster | Elicitor-induced expression | Coordinated upregulation of pathway genes, including those for isoprenoid synthesis, upon stress. nih.gov |

Site-directed mutagenesis is a precise technique used to substitute specific amino acids within an enzyme's structure. This approach is invaluable for characterizing the function of enzymes involved in the biosynthesis of this compound and its precursors. By creating specific mutations, researchers can identify key catalytic residues, probe the substrate-binding pocket, alter substrate specificity, and improve enzyme stability or activity. mdpi.com This method provides deep insights into the structure-function relationships of enzymes, which is critical for rational protein engineering.

For enzymes in the MVA and MEP pathways, site-directed mutagenesis has been employed to understand their catalytic mechanisms. For example, studies on IspH, the final enzyme in the MEP pathway which converts HMBPP into IPP and DMAPP, have utilized mutagenesis to investigate the role of its [4Fe-4S] cluster in catalysis. researchgate.net By altering residues in the active site, it is possible to modulate the enzyme's activity and potentially the ratio of IPP to DMAPP produced. Similarly, mutagenesis of enzymes like phosphomevalonate decarboxylase (PMD) from the MVA pathway has been used to enhance their activity, leading to improved titers of downstream products in engineered strains. lbl.gov

The following table presents examples of how site-directed mutagenesis has been used to characterize relevant enzymes.

| Enzyme | Organism | Mutation(s) | Effect on Enzyme Properties | Research Focus |

| Phosphomevalonate Decarboxylase (PMD) | Saccharomyces cerevisiae | Designed mutants with improved activity | Increased catalytic efficiency | Overcoming bottlenecks in an engineered IPP-bypass MVA pathway for isopentenol production. lbl.gov |

| Farnesyl Diphosphate Synthase (FPPS) | Avian | N/A (Used unnatural substrate) | Able to condense 3-chloro-IPP with DMAPP or GPP. | Exploring substrate promiscuity for the synthesis of novel isoprenoid structures. nih.gov |

| β-Glucosidase (Illustrative Example) | Oenococcus oeni | F133K, N181R | Increased catalytic activity (up to 3.18-fold), enhanced thermal stability, and improved substrate affinity (lower Km). mdpi.com | Demonstrating how site-directed mutagenesis can significantly enhance enzyme properties for industrial applications. mdpi.com |

| IspH ((E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase) | Escherichia coli | Mutagenesis of residues near the [4Fe-4S] cluster | Altered catalytic activity and substrate binding. | Elucidating the reaction mechanism involving the reductive elimination of the C4 hydroxyl group of HMBPP. researchgate.net |

Comparative Biochemistry and Evolutionary Biology of Ipp Pathways

Phylogenetic Distribution of Mevalonate (B85504) and MEP Pathways Across Domains of Life

The distribution of the MVA and MEP pathways is not uniform across the tree of life, reflecting a complex evolutionary history shaped by vertical inheritance, endosymbiosis, and horizontal gene transfer. researchgate.netnih.gov

Archaea: These organisms predominantly utilize the MVA pathway. oup.comnih.gov Interestingly, archaea exhibit variations in the later steps of the MVA pathway compared to eukaryotes, with at least two alternative archaeal MVA pathway versions identified. wikipedia.orgoup.com The MVA pathway is considered the ancestral route for IPP biosynthesis in this domain. researchgate.netnih.gov

Bacteria: The MEP pathway is the predominant route in most bacteria, including cyanobacteria, and is thought to be the ancestral eubacterial pathway. researchgate.netnih.govnih.gov However, the MVA pathway is present in some bacteria, particularly in certain Gram-positive groups like Staphylococcus and Streptococcus, as well as in Myxobacteria. nih.gov A small number of bacterial species possess the genetic machinery for both pathways. nih.gov

Eukaryotes: The MVA pathway is a conserved feature in eukaryotes, operating in the cytoplasm. wikipedia.orgnih.gov A pivotal evolutionary event, the endosymbiosis of a cyanobacterium that gave rise to plastids, led to the acquisition of the MEP pathway by photosynthetic eukaryotes. oup.comresearchgate.net Consequently, organisms like plants and green algae possess both pathways, with the MEP pathway localized within their plastids. wikipedia.orgresearchgate.net Fungi and animals, lacking plastids, rely solely on the MVA pathway. plos.org

The following table summarizes the general distribution of these two essential metabolic pathways across the major domains of life.

| Domain/Group | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (B84403) (MEP) Pathway |

| Archaea | Present (with variations) wikipedia.orgnih.gov | Absent |

| Bacteria | Present (in some groups) nih.gov | Present (predominantly) researchgate.netnih.gov |

| Eukaryotes | ||

| - Fungi/Animals | Present plos.org | Absent |

| - Plants/Algae | Present (Cytosol) wikipedia.org | Present (Plastids) wikipedia.org |

Evolutionary Divergence and Conservation of IPP Biosynthetic Enzymes

The enzymes constituting the MVA and MEP pathways have distinct evolutionary origins, with the MVA pathway being germane (B1219785) to archaea and the MEP pathway to eubacteria. researchgate.net It is believed that eukaryotes inherited their IPP biosynthesis genes from prokaryotes. researchgate.netnih.gov The MEP pathway genes found in plastid-bearing eukaryotes, for instance, were acquired from the cyanobacterial ancestor of plastids. researchgate.netnih.gov

Within these pathways, the enzymes have undergone both divergence and conservation.

Conservation: Enzymes involved in the synthesis of essential housekeeping isoprenoids, such as those required for producing phytohormones like gibberellins, exhibit strong conservation. For example, research suggests the ancestral terpene synthase (TPS) gene in land plants was a bifunctional enzyme responsible for producing ent-kaurene, the precursor to gibberellins. pnas.orgresearchgate.net This highlights the selective pressure to maintain fundamental metabolic functions.

Divergence: The vast chemical diversity of terpenoids in nature is a direct result of the evolutionary divergence of biosynthetic enzymes, particularly terpene synthases (TPSs). nih.gov These enzymes, which catalyze the conversion of acyclic prenyl diphosphate (B83284) precursors into a wide variety of cyclic and acyclic skeletons, have evolved through processes like gene duplication and neofunctionalization. pnas.orgoup.com This diversification has allowed organisms, especially plants, to produce a huge arsenal (B13267) of specialized metabolites for defense, communication, and other ecological interactions. pnas.orgmdpi.com The evolution of these enzyme families can be complex, sometimes involving convergent evolution where enzymes from different superfamilies are recruited to perform the same function. nih.gov

Throughout evolution, the TPS family has been shaped by the dual pressures of conserving essential functions like phytohormone production while simultaneously diversifying to create lineage-specific terpenoid natural products. pnas.org

Adaptive Significance of Dual Pathways in Specific Organisms (e.g., Plants)

The retention of both the MVA and MEP pathways in organisms like plants provides significant metabolic flexibility and adaptive advantages. nih.govmdpi.com

Compartmentalization and Specialization: The physical separation of the two pathways into different cellular compartments allows for specialized production and independent regulation of different classes of isoprenoids. wikipedia.org